molecular formula C23H20ClFN2O5S B296474 N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide

N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide

Número de catálogo B296474
Peso molecular: 490.9 g/mol
Clave InChI: ITHYEHAMPQRMFR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide, also known as CUDC-101, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was developed by Curis Inc. and is currently in clinical trials for various types of cancer.

Mecanismo De Acción

N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide works by inhibiting multiple signaling pathways that are involved in cancer cell growth and survival. It inhibits the activity of EGFR and HER2, which are receptor tyrosine kinases that are overexpressed in many types of cancer. It also inhibits the activity of HDAC, which is an enzyme that regulates gene expression and is overexpressed in many types of cancer. By inhibiting these pathways, N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has been shown to have potent antitumor activity in preclinical studies. It can induce cancer cell death and inhibit tumor growth in a variety of cancer types. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. In addition, N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and low toxicity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has several advantages for lab experiments. It has been extensively studied and has demonstrated potent antitumor activity in preclinical studies. It also has favorable pharmacokinetic properties, which make it suitable for use in animal studies. However, there are also some limitations to using N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide in lab experiments. It is a small molecule inhibitor, which means that it may not be effective against all types of cancer. It also has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.

Direcciones Futuras

There are several future directions for research on N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide. One area of research is to further investigate its mechanism of action and identify other signaling pathways that it may inhibit. Another area of research is to study its efficacy in combination with other cancer treatments, such as immunotherapy. Additionally, further clinical trials are needed to determine its safety and efficacy in humans and to identify the optimal dosing regimen for cancer treatment. Overall, N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has shown promising results in preclinical studies and has the potential to be an effective cancer treatment in the future.

Métodos De Síntesis

The synthesis of N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide involves a series of chemical reactions that start with the reaction of 4-chlorobenzylamine with 4-fluoroaniline to form an intermediate product. This intermediate product is then reacted with 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride to form the final product, N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide. The synthesis method has been optimized to ensure high yield and purity of the final product.

Aplicaciones Científicas De Investigación

N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit multiple signaling pathways that are involved in cancer cell growth and survival, including EGFR, HER2, and HDAC. In preclinical studies, N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has demonstrated potent antitumor activity against a variety of cancer types, including breast, lung, and colon cancer. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Propiedades

Fórmula molecular

C23H20ClFN2O5S

Peso molecular

490.9 g/mol

Nombre IUPAC

N-[(4-chlorophenyl)methyl]-2-[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide

InChI

InChI=1S/C23H20ClFN2O5S/c24-17-3-1-16(2-4-17)14-26-23(28)15-27(19-7-5-18(25)6-8-19)33(29,30)20-9-10-21-22(13-20)32-12-11-31-21/h1-10,13H,11-12,14-15H2,(H,26,28)

Clave InChI

ITHYEHAMPQRMFR-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

SMILES canónico

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.